

Phthalhydrazide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Phthalhydrazide*

Cat. No.: *B032825*

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CAS Number: 1445-69-8

Molecular Formula: $C_8H_6N_2O_2$

This technical guide provides an in-depth overview of **phthalhydrazide**, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize **phthalhydrazide** in their work. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in specific chemical pathways.

Molecular Structure

Phthalhydrazide, also known as 2,3-dihydro-1,4-phthalazinedione, possesses a bicyclic structure consisting of a benzene ring fused to a pyridazinedione ring.

SMILES: O=C1NNC(=O)c2ccccc12

Physicochemical and Spectral Data

A summary of the key quantitative data for **phthalhydrazide** is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|------------------|---|--------------|
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | White to off-white powder or chunks | [1][3] |
| Melting Point | >300 °C | [1][4] |
| Boiling Point | 288.82 °C (rough estimate) | [1] |
| Density | 1.3264 g/cm ³ (rough estimate) | [1] |
| Solubility | Soluble in acetone and acetic acid.[1][4][5] Sparingly soluble in water.[3] | |
| pKa | 10.70 ± 0.20 (Predicted) | [1][4] |
| LogP | 0.9 (Predicted) | [2] |
| Vapor Pressure | 1.41E-11 mmHg at 25°C | [1] |
| Refractive Index | 1.5770 (estimate) | [1][6] |

Experimental Protocols

Phthalhydrazide is a key intermediate in various chemical syntheses. Below are detailed protocols for its preparation and its use in a well-known application, the synthesis of luminol.

Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride

This protocol describes the synthesis of **phthalhydrazide** via the reaction of phthalic anhydride with hydrazine hydrate.

Materials:

- Phthalic anhydride (C₈H₄O₃)[1]
- Hydrazine hydrate (N₂H₄·H₂O), 60% solution[7]

- Xylene[7]
- Tetrabutylammonium bromide (phase transfer catalyst)[7]

Equipment:

- 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer[7]
- Heating mantle
- Apparatus for azeotropic distillation (e.g., Dean-Stark trap)
- Suction filtration apparatus

Procedure:

- To a 1000 mL four-necked flask, add 400 g of xylene, 118.4 g (0.80 mol) of phthalic anhydride, and 1.84 g of tetrabutylammonium bromide.[7]
- Heat the mixture to 120 °C or higher with stirring.[7]
- Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.[7]
- During the addition and subsequent reaction, distill out the azeotrope of xylene and the water formed during the reaction.[7]
- After the water has been separated, continue the reaction for 2-3 hours.[7]
- Once the reaction is complete, cool the mixture to room temperature.[7]
- Collect the precipitated **phthalhydrazide** by suction filtration.[7]
- The resulting product can be further purified by recrystallization from 0.1M KOH, ethanol, or dimethylformamide.[4][6]

Protocol 2: Synthesis of Luminol from 3-Nitrophthalhydrazide

This protocol details the reduction of 3-nitro**phthalhydrazide** (a derivative of **phthalhydrazide**) to form luminol (3-aminob**phthalhydrazide**), a compound widely known for its chemiluminescent properties.

Materials:

- 3-Nitro**phthalhydrazide**
- 3 M Sodium hydroxide (NaOH) solution[8]
- Sodium hydrosulfite dihydrate ($\text{Na}_2\text{S}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)[8]
- Acetic acid[8]

Equipment:

- Reaction tube or large test tube[8][9]
- Stirring rod
- Heating apparatus (e.g., sand bath or microburner)[9]
- Suction filtration apparatus (e.g., Hirsch funnel)[9]
- Ice bath

Procedure:

- In a reaction tube, combine 140 mg of 3-nitro**phthalhydrazide** and 1.0 mL of 3 M sodium hydroxide solution. Stir until the solid dissolves, forming a deep brown-red solution.[8]
- Add 0.6 g of sodium hydrosulfite dihydrate to the solution. Wash down the sides of the tube with a small amount of water.[8]
- Heat the mixture to a gentle boil and maintain the temperature for 5 minutes. During this time, the product may begin to crystallize.[8]
- Remove the tube from the heat and add 0.4 mL of acetic acid.[8]

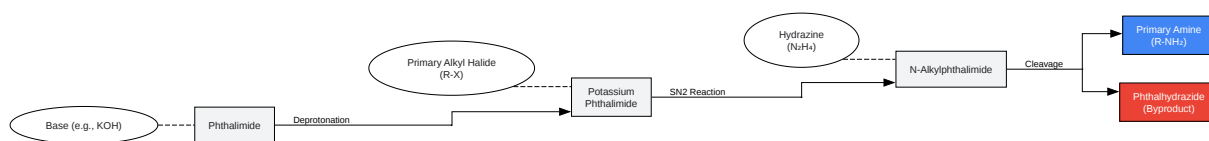
- Cool the tube in an ice bath while stirring to facilitate precipitation.[8][9]
- Collect the light-yellow precipitate of luminol by suction filtration.[8]

Chemical Pathways and Workflows

Phthalhydrazide does not typically feature in biological signaling pathways. However, it is a key component in several important chemical reaction workflows. One such example is the Gabriel synthesis of primary amines, where **phthalhydrazide** is formed as a stable byproduct during the cleavage of N-alkylphthalimide with hydrazine.

Gabriel Synthesis Workflow

The following diagram illustrates the key steps of the Gabriel synthesis, highlighting the formation of **phthalhydrazide**. This reaction is a valuable method for the synthesis of primary amines from primary alkyl halides, avoiding over-alkylation.[10][11] The process begins with the deprotonation of phthalimide, followed by nucleophilic substitution with an alkyl halide to form an N-alkylphthalimide.[11][12] The final step involves the cleavage of the N-alkylphthalimide with hydrazine to release the primary amine and the **phthalhydrazide** byproduct.[10][12][13]



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Gabriel Synthesis Workflow

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